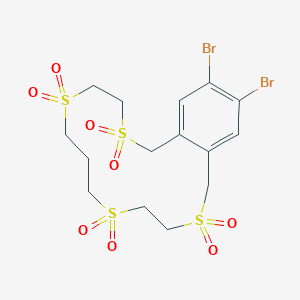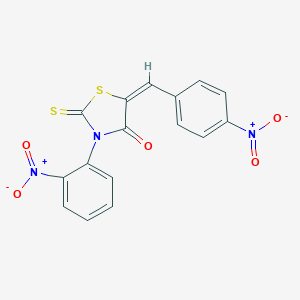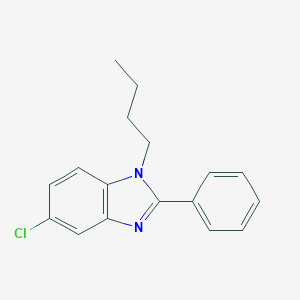
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine' and has a molecular formula of C26H24Br2N2O8S4.
Mecanismo De Acción
The mechanism of action of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and other cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide are complex and varied. Studies have shown that this compound can affect a wide range of cellular processes, including DNA replication, protein synthesis, and cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide in lab experiments include its potent biological activity and its ability to inhibit a wide range of enzymes and cellular processes. However, one limitation of using this compound is its complex synthesis process and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide. Some possible areas of investigation include the development of new synthetic methods for this compound, the elucidation of its mechanism of action, and the identification of new biological targets for this compound. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Métodos De Síntesis
The synthesis of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine with a mixture of 2,5-dioxo-2,5-dihydro-1H-pyrrole and a suitable oxidizing agent.
Aplicaciones Científicas De Investigación
The compound 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Additionally, this compound has been found to be an effective inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase.
Propiedades
Nombre del producto |
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide |
|---|---|
Fórmula molecular |
C15H20Br2O8S4 |
Peso molecular |
616.4 g/mol |
Nombre IUPAC |
17,18-dibromo-3λ6,6λ6,10λ6,13λ6-tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene 3,3,6,6,10,10,13,13-octaoxide |
InChI |
InChI=1S/C15H20Br2O8S4/c16-14-8-12-10-28(22,23)6-4-26(18,19)2-1-3-27(20,21)5-7-29(24,25)11-13(12)9-15(14)17/h8-9H,1-7,10-11H2 |
Clave InChI |
UIPVAULCHPFGDZ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCS(=O)(=O)CC2=CC(=C(C=C2CS(=O)(=O)CCS(=O)(=O)C1)Br)Br |
SMILES canónico |
C1CS(=O)(=O)CCS(=O)(=O)CC2=CC(=C(C=C2CS(=O)(=O)CCS(=O)(=O)C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)


![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)




![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)